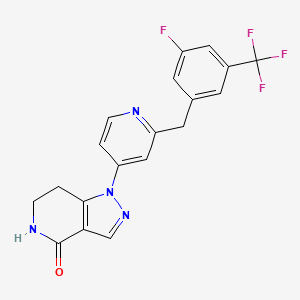
GPR52 receptor modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR52 receptor modulator 1 is a synthetic compound designed to modulate the activity of the G-protein coupled receptor 52 (GPR52). GPR52 is an orphan receptor, meaning its natural ligand is unknown. This receptor is implicated in several neuropsychiatric disorders, including Huntington’s disease and schizophrenia . This compound has shown potential in regulating cyclic adenosine monophosphate (cAMP) levels within cells, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR52 receptor modulator 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :
Formation of Intermediate A: Reacting a substituted benzaldehyde with a primary amine under acidic conditions to form an imine intermediate.
Reduction: Reducing the imine intermediate using a reducing agent such as sodium borohydride to form a secondary amine.
Coupling Reaction: Coupling the secondary amine with a halogenated aromatic compound under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the coupling reactions to enhance efficiency and scalability.
Purification: Using chromatographic techniques to purify the final product, ensuring it meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
GPR52 receptor modulator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at halogenated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups .
Scientific Research Applications
GPR52 receptor modulator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of GPR52 and its ligands.
Biology: Investigated for its role in modulating cAMP levels in various cell types, including T cells.
Mechanism of Action
GPR52 receptor modulator 1 exerts its effects by binding to the GPR52 receptor, which is a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the stimulation of the Gs family of G proteins. This activation results in the production of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various cellular processes. The modulation of cAMP levels by this compound is crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- GPR52 receptor modulator 2
- GPR52 receptor modulator 3
- GPR52 receptor modulator 4
Uniqueness
GPR52 receptor modulator 1 is unique due to its high selectivity and potency in modulating GPR52 activity. Unlike other similar compounds, it has shown a distinct ability to regulate cAMP levels without significantly affecting other G-protein coupled receptors. This specificity makes it a valuable tool for studying GPR52-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C19H14F4N4O |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C19H14F4N4O/c20-13-6-11(5-12(8-13)19(21,22)23)7-14-9-15(1-3-24-14)27-17-2-4-25-18(28)16(17)10-26-27/h1,3,5-6,8-10H,2,4,7H2,(H,25,28) |
InChI Key |
VASPFLVEEOBQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N(N=C2)C3=CC(=NC=C3)CC4=CC(=CC(=C4)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


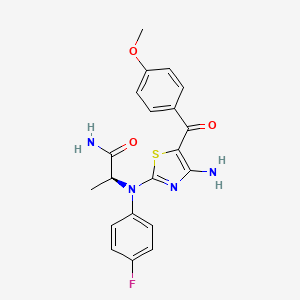

![[(1S,2R,3S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857353.png)
![(2S)-10-[(3-chloro-2-fluoropyridin-4-yl)amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B10857356.png)

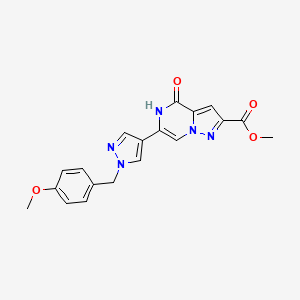
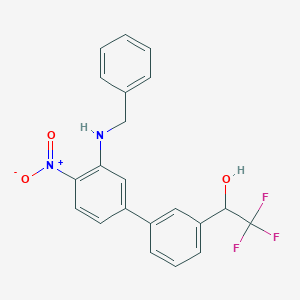
![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)
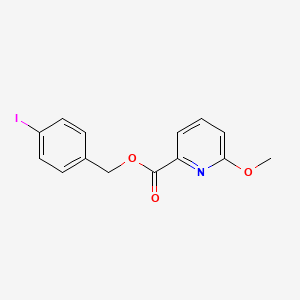

![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)
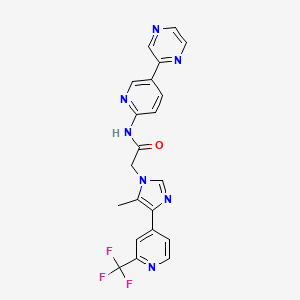
![Tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B10857413.png)
![7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10857418.png)
